Silatrane
Overview
Description
Silatrane is a unique organosilicon compound characterized by its tricyclic structure, which includes a silicon atom coordinated to a nitrogen atom through an intramolecular bond. This distinctive structure imparts this compound with remarkable stability and reactivity, making it a subject of extensive research in various scientific fields .
Mechanism of Action
Target of Action
Silatrane is a unique compound that has been found to interact with a variety of biological targets. Some of the primary targets of this compound include proteins and nucleic acids . The compound has been found to stimulate the biosynthesis of these crucial biomolecules, indicating its potential role in cellular growth and development .
Mode of Action
The mode of action of this compound is largely attributed to its unique structure, which includes a variation of Si–N bond length based on the axial substituent of Si . This structural feature allows this compound to interact with its targets in a specific manner, leading to changes in their activity. For instance, this compound has been found to regulate the activity of enzymes and hormones , which play crucial roles in various biological processes.
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with proteins and nucleic acids. By stimulating the biosynthesis of these biomolecules, this compound can influence the pathways they are involved in, leading to downstream effects. For example, the stimulation of protein synthesis can impact pathways related to cellular growth and development .
Pharmacokinetics
Its high physiological activity suggests that it may have good bioavailability
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It has been found to exert a protective effect during hypo- and hyperthermia, oxygen starvation, and radiation damage . Additionally, this compound has shown potential for medical use to heal wounds or stimulate hair growth . It also exhibits pharmacological properties such as antitumor, anticancer, antibacterial, anti-inflammatory, and fungicidal activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound has the ability to mildly control hydrolysis, allowing it to form extremely stable and smooth siloxane monolayers almost on any surface . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of water and other environmental conditions.
Biochemical Analysis
Biochemical Properties
Silatrane’s biochemical properties are determined by its basicity, which depends on its stereoelectronic structure . It interacts with various biomolecules, and its reactivity and physicochemical properties are influenced by these interactions .
Cellular Effects
The specific biological activity of this compound has attracted significant attention . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique reactivity is due to both the electron density distribution and the spatial structure .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves interactions with transporters and binding proteins . Research is ongoing to understand its effects on localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silatrane can be synthesized through several methods, with one of the most common being the transesterification of trialkoxysilanes with triethanolamine or triisopropanolamine. This reaction typically occurs under mild conditions and can be catalyzed by various organocatalysts, such as amidine derivatives . Another method involves the boratrane approach, which utilizes boron-containing intermediates to facilitate the formation of the this compound structure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of scalable and efficient protocols. For instance, a solvent-free organocatalytic approach has been developed, which allows for the large-scale synthesis of this compound derivatives with high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Silatrane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can convert this compound into simpler organosilicon compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, although these occur slowly due to the strong chelating effect of the this compound cage
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under appropriate conditions.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted silatranes depending on the nucleophile used.
Scientific Research Applications
Silatrane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for advanced polymer materials and silicon-based catalysts.
Biology: Exhibits biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Potential drug candidates due to their high physiological activity.
Industry: Employed in surface modification, plant growth biostimulants, and as components in high-tech devices.
Comparison with Similar Compounds
3-Aminopropylsilatrane: A derivative with similar biological activity and applications.
1-Halo-3,7,10-trimethylthis compound: Exhibits higher basicity compared to other silatranes.
Uniqueness: this compound’s unique tricyclic structure and strong intramolecular coordination bond distinguish it from other organosilicon compounds. This structure imparts exceptional stability and reactivity, making this compound a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3Si/c1-4-8-11-9-5-2-7(1)3-6-10-11/h11H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRZYNDNPQRQRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[SiH]2OCCN1CCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3Si | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283-60-3 | |
Record name | Silatrane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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